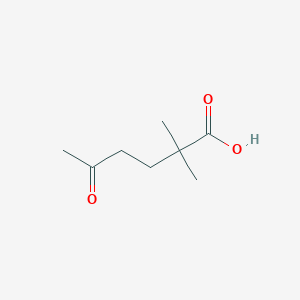
2,2-Dimethyl-5-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-oxohexanoic acid (DMHOA) is a versatile organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a cyclic carboxylic acid with a five-membered ring structure and two methyl groups. It is a colorless solid at room temperature and is soluble in polar solvents such as ethanol and water. DMHOA is a useful intermediate for the synthesis of various compounds, including pharmaceuticals, and it is also used in the preparation of polymers and other materials.
Scientific Research Applications
Formation and Applications in Synthetic Chemistry
Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-5-oxohexanoic acid in synthetic chemistry, particularly in the formation of γ-Keto esters from β-Keto esters, showcasing their role in esterification and alkylation reactions (Ronsheim, Hilgenkamp, & Zercher, 2003). Furthermore, Halogen substituted derivatives of related cyclohexanediones have been studied for their reactivity with bases, leading to various chlorinated products useful in further synthetic applications (Schamp & Verzele, 2010).
Selective Esterification in Organic Synthesis
Selective esterification of primary alcohols has been enhanced using derivatives of this compound, indicating its potential in facilitating selective reactions in organic synthesis. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, showcasing the compound's versatility in organic synthesis (Wang et al., 2012).
Green Chemistry and Sustainable Processes
The application of dimethyl carbonate (DMC) chemistry in acid-catalysed reactions of aliphatic alcohols and phenols, with this compound-related methodologies, underscores the compound's role in promoting greener chemical processes. This research opens up new avenues for sustainable chemistry by demonstrating the efficacy of using safer reagents and catalysts in traditional reactions (Jin et al., 2016).
Mass Spectrometry and Characterization of Small Molecules
Investigations into the mass spectrometric characterization of small oxocarboxylic acids reveal the unique fragmentation behaviors of compounds like this compound. These studies are crucial for understanding the structural and electronic properties of these molecules, which could be applied in analytical chemistry and material sciences (Kanawati et al., 2007).
Advanced Organic Synthesis and Photoreactive Compounds
Research on photoremovable protecting groups for carboxylic acids has highlighted the use of compounds related to this compound in creating sensitive and efficient photoreactive molecules. These findings have implications for organic synthesis, where light-mediated reactions can offer more precise control over the reaction pathways (Zabadal et al., 2001).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets within biological systems are still under investigation .
Mode of Action
It’s known that the compound can undergo chemical transformations, such as reactions with other compounds, which could potentially influence its interaction with its targets .
Properties
IUPAC Name |
2,2-dimethyl-5-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNASVVBQHHRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)


![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)



![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)


